2,3-Difluoro-4-methylbenzyl alcohol

Übersicht

Beschreibung

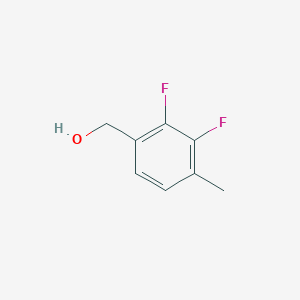

2,3-Difluoro-4-methylbenzyl alcohol is an organic compound with the chemical formula C8H8F2O. It belongs to the family of benzyl alcohols, which are widely used in various fields such as pharmaceuticals and agrochemicals. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring, along with a hydroxyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-methylbenzyl alcohol typically involves the fluorination of 4-methylbenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzene ring using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to avoid over-fluorination .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Difluoro-4-methylbenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form 2,3-Difluoro-4-methylbenzylamine.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: 2,3-Difluoro-4-methylbenzaldehyde or 2,3-Difluoro-4-methylbenzoic acid.

Reduction: 2,3-Difluoro-4-methylbenzylamine.

Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,3-Difluoro-4-methylbenzyl alcohol serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for specific modifications that are valuable in developing new compounds.

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as a building block for synthesizing drug candidates targeting various biological pathways. |

| Agrochemicals | Serves as an intermediate in the development of herbicides and pesticides. |

Biological Studies

The compound has been investigated for its potential effects on biological systems. Its structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein-ligand interactions.

- Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes, which is critical for understanding metabolic pathways and developing therapeutic agents.

- Protein-Ligand Interactions: The compound's ability to form covalent bonds with proteins enhances its utility in studying binding affinities and mechanisms.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to develop new drugs aimed at treating various diseases. Its unique structural features contribute to its effectiveness as a lead compound.

| Case Study | Findings |

|---|---|

| Study on Anticancer Activity | Demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents. |

| Investigation of Antimicrobial Properties | Showed promising results against certain bacterial strains, indicating its potential as an antimicrobial agent. |

Environmental and Safety Considerations

While this compound has significant applications, safety data indicate that it can cause irritation upon contact with skin or eyes. Proper handling procedures are essential to minimize exposure risks during laboratory work.

| Hazard Type | Description |

|---|---|

| Skin Contact | Can cause irritation; protective gloves are recommended during handling. |

| Eye Contact | May cause eye irritation; safety goggles should be worn. |

Wirkmechanismus

The mechanism of action of 2,3-Difluoro-4-methylbenzyl alcohol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3-Difluorobenzyl alcohol

- 4-Methylbenzyl alcohol

- 2,3-Difluoro-4-methylbenzoic acid

Uniqueness

2,3-Difluoro-4-methylbenzyl alcohol is unique due to the combination of fluorine atoms and a methyl group on the benzene ring, which can significantly alter its chemical and biological properties compared to other benzyl alcohols. The presence of fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets .

Biologische Aktivität

2,3-Difluoro-4-methylbenzyl alcohol (DFMBA) is a fluorinated organic compound with significant potential in various biological applications. This article delves into its chemical properties, biological activities, and relevant research findings, including data tables and case studies.

- Molecular Formula : C₈H₈F₂O

- Molecular Weight : 158.15 g/mol

- Appearance : White or pale yellow crystalline solid

- Solubility : Soluble in most organic solvents

DFMBA features two fluorine atoms at the 2 and 3 positions of the aromatic ring and a methyl group at the 4 position, which enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs.

The biological activity of DFMBA is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms can enhance the compound's binding affinity, making it a valuable candidate for drug design.

Key Mechanisms:

- Enzyme Interaction : DFMBA may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : The compound's structure allows it to bind effectively to certain receptors, potentially modulating physiological responses.

Biological Activities

Research has indicated several promising biological activities for DFMBA:

- Antimicrobial Properties : Preliminary studies suggest that DFMBA exhibits antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.

- Cysteine Alkylation : DFMBA has been utilized in proteomics research for cysteine alkylation, which is crucial in studying protein modifications.

- Drug Development Potential : Due to its unique structure, DFMBA is being explored as a building block for novel therapeutic agents in medicinal chemistry.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of DFMBA against common bacterial strains. The results indicated that DFMBA displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Tested Strains : Staphylococcus aureus, Escherichia coli

- Concentration Range : 10 µg/mL to 100 µg/mL

- Results : Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics.

Comparative Analysis with Similar Compounds

DFMBA is compared with similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,3-Difluorobenzyl alcohol | C₇H₇F₂O | Moderate antimicrobial activity |

| 4-Methylbenzyl alcohol | C₈H₁₀O | Low antimicrobial activity |

| 2,3-Difluoro-4-methylbenzoic acid | C₈H₇F₂O₂ | Antimicrobial properties |

Eigenschaften

IUPAC Name |

(2,3-difluoro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSLGRQGXKEAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.